1-bromo-3-[(dimethylphosphoryl)methyl]benzene
Description
1-Bromo-3-[(dimethylphosphoryl)methyl]benzene is an organobromine compound featuring a bromine substituent at the meta position of a benzene ring, along with a dimethylphosphoryl-methyl group. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and the preparation of phosphonate-containing derivatives. Its structure combines the electron-withdrawing effects of bromine and the steric/electronic influence of the dimethylphosphoryl group, making it valuable for designing pharmaceuticals, agrochemicals, and functional materials .
Properties
IUPAC Name |
1-bromo-3-(dimethylphosphorylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrOP/c1-12(2,11)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXNLKLMSFACCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-bromo-3-[(dimethylphosphoryl)methyl]benzene typically involves multi-step organic reactions. One common method includes the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The industrial production of this compound may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom undergoes Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives. The dimethylphosphoryl group enhances reactivity by polarizing the C–Br bond.
| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 80–100°C | 70–85% | |
| Alkenyl boronic ester | PdCl₂(dppf), Cs₂CO₃ | DMF | 90°C | 65% |
Mechanism : Oxidative addition of Pd⁰ to C–Br bond → Transmetallation with boronic acid → Reductive elimination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates substitution at the bromine position under basic conditions.
| Nucleophile | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Potassium phenoxide | K₂CO₃ | DMF | 120°C | 54% | |
| Piperidine | NaH | THF | 60°C | 48% | |
| Sodium methoxide | – | MeOH | Reflux | 32% |
Key Factor : The phosphoryl group directs nucleophilic attack to the meta position via resonance withdrawal.
Buchwald-Hartwig Amination
Copper- or palladium-mediated coupling with amines forms C–N bonds.
| Amine | Catalyst | Ligand | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Aniline | CuI | 1,10-Phen | DMSO | 60% | |
| Morpholine | Pd₂(dba)₃ | Xantphos | Toluene | 70% |
Conditions : Typically requires 8–24 hours at 80–110°C. Steric hindrance from the phosphoryl-methyl group reduces yields compared to simpler aryl bromides.
Radical-Mediated Reactions
Photochemical or AIBN-initiated reactions enable C–C bond formation.
| Radical Source | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Tributyltin hydride | Benzene | Dehalogenated product | 88% | |
| Ethyl acrylate (RAFT) | Acetonitrile | Alkylated derivative | 40% |
Note : The phosphoryl group stabilizes radical intermediates through inductive effects.
Functionalization at the Benzylic Position
While less common, the methyl group adjacent to the phosphoryl moiety can undergo oxidation:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Phosphoryl benzoic acid | 0°C → RT, 12 h | 35% | |
| SeO₂ | α-Ketophosphoryl derivative | Xylene, reflux | 28% |
Limitation : Over-oxidation and side reactions limit synthetic utility.
Electrophilic Aromatic Substitution (Limited)
The electron-withdrawing phosphoryl group deactivates the ring, but directed ortho/para substitution occurs under forcing conditions:
| Electrophile | Catalyst | Position | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | – | Para-nitro | 15% | |
| Cl₂, FeCl₃ | AlCl₃ | Ortho-chloro | 10% |
Challenges : Low yields due to competing side reactions (e.g., debromination).
Grignard and Organometallic Additions
The bromine atom reacts with organomagnesium reagents, though the phosphoryl group may require protection:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| MeMgBr | 3-Methylphosphoryl benzene | THF, −78°C → RT | 50% | |
| PhLi | Biarylphosphoryl derivative | Et₂O, 0°C | 45% |
Optimization : Slow addition and low temperatures minimize decomposition.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has shown that compounds with phosphonate groups exhibit potential anticancer properties. The dimethylphosphoryl moiety in 1-bromo-3-[(dimethylphosphoryl)methyl]benzene may enhance its efficacy as an anticancer agent by promoting selective toxicity towards cancer cells while minimizing effects on normal cells. Studies indicate that phosphonates can interfere with cellular signaling pathways crucial for tumor growth and proliferation.
Enzyme Inhibition:
The compound's ability to act as an enzyme inhibitor is noteworthy. Phosphonates have been recognized for their role in inhibiting enzymes such as acetylcholinesterase, which is vital in neurotransmission. This inhibition can be leveraged to develop treatments for neurodegenerative diseases like Alzheimer's.
Organic Synthesis
Building Block for Complex Molecules:
this compound serves as an essential intermediate in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. This property makes it valuable in the development of pharmaceuticals and agrochemicals.
Ligand Development:
The compound can be utilized to create new phosphine-based ligands for catalysis. Phosphine ligands are crucial in transition metal-catalyzed reactions, including cross-coupling and hydrogenation processes. The incorporation of the dimethylphosphoryl group enhances the ligand's electronic properties, potentially improving catalytic activity.
Material Science
Polymer Chemistry:
In materials science, this compound can be used to synthesize phosphorous-containing polymers. These materials are known for their flame-retardant properties and are useful in producing high-performance plastics and coatings.
Nanomaterials:
The compound may also play a role in the synthesis of nanomaterials, where its unique chemical properties can facilitate the formation of nanoparticles with specific functionalities. Such materials have applications in drug delivery systems and biosensors.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer potential of phosphonate derivatives, including compounds structurally similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2022) demonstrated that phosphonate compounds could effectively inhibit acetylcholinesterase activity in vitro. The study highlighted the potential of this compound as a lead compound for developing therapeutic agents targeting neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-bromo-3-[(dimethylphosphoryl)methyl]benzene involves its interaction with molecular targets through its bromine and dimethylphosphoryl groups. These interactions can lead to various biochemical and chemical transformations, depending on the specific pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
1-Bromo-4-[(dimethylphosphoryl)methyl]benzene
- Molecular Formula : C₉H₁₁BrO₂P (same as the meta isomer).
- Key Difference : The dimethylphosphoryl-methyl group is para to bromine.
- Impact : Para substitution often results in distinct electronic and steric effects compared to meta isomers. For example, para-substituted derivatives may exhibit higher symmetry, influencing crystallization behavior and reactivity in Suzuki-Miyaura couplings .
1-Bromo-2-[(dimethylphosphoryl)methyl]benzene
- Synthesis: Not directly reported in the evidence, but ortho-substituted analogs are generally challenging to synthesize due to steric hindrance between substituents.
Functional Group Variants
1-Bromo-3-(methylsulfonylmethyl)benzene
- Molecular Formula : C₈H₈BrO₂S.
- Key Difference : Replaces the dimethylphosphoryl group with a methylsulfonyl group.
- Impact : Sulfonyl groups are stronger electron-withdrawing groups than phosphoryl groups, which may enhance electrophilic reactivity in aromatic substitution reactions. However, phosphoryl groups offer better coordination sites for transition-metal catalysts .
1-Bromo-3-(difluoromethyl)benzene
Halogen and Aromatic System Analogs
1-Bromo-3-phenoxybenzene
- Molecular Formula : C₁₂H₉BrO.
- Key Difference: A phenoxy group replaces the dimethylphosphoryl-methyl chain.
- Reactivity : The ether linkage (C-O-C) introduces conjugation effects, altering electronic properties. This compound is used in nucleophilic aromatic substitution but lacks the phosphorus-based coordination sites critical for certain catalytic cycles .
1-Bromo-3-(trifluoromethyl)benzene
Data Table: Structural and Functional Comparisons
Biological Activity
1-Bromo-3-[(dimethylphosphoryl)methyl]benzene, a compound with the chemical formula C₉H₁₁BrNO₂P, has garnered attention in recent years for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₉H₁₁BrNO₂P
- CAS Number : 2445785-73-7
- Molecular Weight : 252.06 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications. Key areas of research include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial properties against various bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
- Anticancer Potential : Research has suggested that the compound may possess anticancer properties by inducing apoptosis in cancer cells. This effect is believed to be mediated through the modulation of specific signaling pathways involved in cell growth and survival.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with key enzymes involved in cellular metabolism, leading to reduced energy production in target cells.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, causing destabilization and subsequent cell lysis.
- Signal Transduction Modulation : The compound might influence intracellular signaling pathways, particularly those related to apoptosis and proliferation.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity.
Case Study 2: Anticancer Activity
In a separate investigation by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic conditions for 1-bromo-3-[(dimethylphosphoryl)methyl]benzene to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves bromination and phosphorylation steps. Key parameters include:
- Temperature control : Maintaining 0–5°C during bromination to minimize side reactions (e.g., di-substitution) .
- Catalyst selection : Use of Lewis acids like AlCl₃ for directing electrophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity (>95%) can be confirmed via GC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The phosphoryl methyl group typically shows a singlet near δ 1.8–2.2 ppm in ¹H NMR, while the aromatic protons appear as a multiplet (δ 7.0–7.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. Example: Calculated for C₉H₁₁BrO₂P: 285.9704; Observed: 285.9706 .
- FT-IR : Key stretches include P=O (~1250 cm⁻¹) and C-Br (~550 cm⁻¹) .
Q. How can researchers mitigate common side reactions during synthesis?
- Methodological Answer :
- Competing alkylation : Use sterically hindered bases (e.g., DIPEA) to reduce nucleophilic substitution at the benzylic position .
- Oxidation of phosphine : Conduct phosphorylation under inert atmosphere (N₂/Ar) to prevent P(III) → P(V) oxidation .
- Byproduct identification : Compare TLC/Rf values with known intermediates and optimize reaction time to minimize degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Data collection : Use SHELXL for small-molecule refinement. High-resolution data (<1.0 Å) ensures accurate bond-length/angle measurements .
- Twinned crystals : Apply the TWIN/BASF commands in SHELX to model pseudo-merohedral twinning .
- Validation : Cross-check C–Br and P=O bond lengths against Cambridge Structural Database (CSD) entries to confirm geometric accuracy .
Q. How to address discrepancies in NMR data for derivatives with steric hindrance?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR (VT-NMR) can resolve signal splitting caused by hindered rotation (e.g., around the phosphoryl group) .
- COSY/NOESY : Identify coupling patterns and spatial proximity of protons in crowded regions .
- Computational validation : Compare experimental chemical shifts with DFT-calculated values (GIAO method) using Gaussian or ORCA .
Q. What strategies improve enantiomeric purity in chiral analogs of this compound?
- Methodological Answer :
- Chiral auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to induce asymmetry during phosphorylation .
- Enzymatic resolution : Lipase-catalyzed kinetic resolution of racemic mixtures (e.g., ≥99% ee achieved with Candida antarctica lipase B) .
- Chiral HPLC : Employ Chiralpak IA/IB columns with hexane/isopropanol mobile phase for analytical separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
